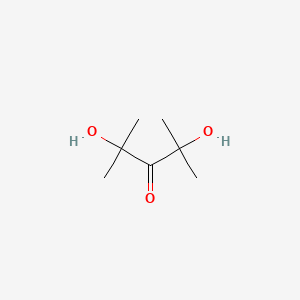

2,4-Dihydroxy-2,4-dimethylpentan-3-one

Description

Contextualization within Beta-Hydroxy Ketone Chemistry and Structural Analogs

2,4-Dihydroxy-2,4-dimethylpentan-3-one belongs to the class of organic compounds known as beta-hydroxy ketones. wikipedia.org This classification is determined by the presence of a hydroxyl group (-OH) on the beta-carbon relative to a ketone (C=O) functional group. wikipedia.org Beta-hydroxy ketones are fundamental structures in organic chemistry, often synthesized through the aldol (B89426) reaction, a cornerstone of carbon-carbon bond formation. wikipedia.orgtaylorandfrancis.com The aldol reaction involves the nucleophilic addition of an enolate ion to a carbonyl compound, resulting in the characteristic beta-hydroxy carbonyl motif. taylorandfrancis.com

The reactivity of beta-hydroxy ketones is characterized by the interplay between the hydroxyl and ketone functionalities. They can undergo a variety of transformations, including dehydration to form α,β-unsaturated ketones, a reaction often driven by heat or acidic/basic conditions. patsnap.com

Below is an interactive data table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C7H14O3 |

| Molecular Weight | 146.18 g/mol |

| CAS Number | 86096-09-5 |

| Canonical SMILES | CC(C)(C(=O)C(C)(C)O)O |

Historical Trajectories and Milestones in its Investigation

The investigation of beta-hydroxy ketones is intrinsically linked to the development of the aldol condensation reaction. While the initial discovery of the aldol reaction dates back to the 19th century, with pioneering work by Charles Wurtz and others, the systematic study of more complex beta-hydroxy ketones like this compound is a more recent endeavor. researchgate.net

Early research in the 20th century focused on understanding the mechanism and scope of the aldol reaction, which laid the groundwork for the synthesis of a wide array of beta-hydroxy carbonyl compounds. masterorganicchemistry.com The development of spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) in the mid-20th century was a crucial milestone, enabling the precise characterization of these molecules.

While specific historical milestones for the investigation of this compound are not extensively documented in readily available literature, the broader timeline of beta-hydroxy ketone research provides a context for its study. The ongoing exploration of aldol and related reactions continues to yield more efficient and selective synthetic routes to compounds like this compound. researchgate.netorganic-chemistry.org

Contemporary Research Significance and Interdisciplinary Relevance

The contemporary significance of this compound and its analogs lies in their potential applications across various disciplines. The structural complexity and presence of multiple functional groups make them interesting targets for synthetic chemists and valuable scaffolds for the development of new molecules with specific properties.

In the field of biochemistry , the study of structural analogs like 3,4-dihydroxy-3-methyl-2-pentanone and 4,5-dihydroxy-2,3-pentanedione suggests that this compound could have unexplored biological activities. researchgate.netnih.gov Its potential role in cell signaling or as a metabolic intermediate warrants further investigation.

In materials science , the functional groups present in this compound could be exploited for the synthesis of novel polymers or functional materials. The hydroxyl groups, for instance, could serve as points for polymerization or for grafting onto other materials to modify their surface properties. eurekalert.org

The field of medicinal chemistry also presents potential avenues for the application of this compound. The beta-hydroxy ketone moiety is a common structural motif in many biologically active natural products and pharmaceutical agents. eurekalert.org Therefore, this compound could serve as a building block for the synthesis of new therapeutic agents.

Structure

3D Structure

Properties

CAS No. |

86096-09-5 |

|---|---|

Molecular Formula |

C7H14O3 |

Molecular Weight |

146.18 g/mol |

IUPAC Name |

2,4-dihydroxy-2,4-dimethylpentan-3-one |

InChI |

InChI=1S/C7H14O3/c1-6(2,9)5(8)7(3,4)10/h9-10H,1-4H3 |

InChI Key |

IFOWXFUNZNAQJJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(=O)C(C)(C)O)O |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 2,4 Dihydroxy 2,4 Dimethylpentan 3 One and Its Derivatives

Precision-Oriented Synthesis of the Core Scaffold

The construction of the 2,4-dihydroxy-2,4-dimethylpentan-3-one backbone relies on methods that can selectively form carbon-carbon and carbon-oxygen bonds while controlling the spatial arrangement of the resulting functional groups.

Stereoselective Approaches: Asymmetric Aldol (B89426) Reactions and Chiral Catalysis

The asymmetric aldol reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds and creating chiral centers. nih.gov In the context of synthesizing dihydroxyketones, this reaction can establish the crucial β-hydroxy ketone motif. Organocatalysis and biocatalysis have emerged as powerful strategies to achieve high enantioselectivity. nih.govmdpi.comnih.gov

One highly relevant biocatalytic approach involves the use of aldolase (B8822740) enzymes. Class II pyruvate (B1213749) aldolases, for instance, have been shown to catalyze selective cross-aldol reactions between pyruvic acid derivatives and various ketone electrophiles. researchgate.net This enzymatic method can produce branched ketols with high stereoselectivity and yield. researchgate.net A notable example is the synthesis of (3R,4S)-3,4-dihydroxy-3-methylpentan-2-one, a close structural analog of the target compound, which was achieved using an aldolase (AAR) catalyzed reaction. researchgate.net Such biocatalytic methods offer an alternative to traditional metal-based catalysis for the efficient construction of molecules with quaternary stereocenters. researchgate.net

The general mechanism for these enzyme-catalyzed reactions involves the formation of an enamine intermediate from a donor molecule, which then attacks an acceptor electrophile to form the new C-C bond with high stereocontrol. nih.gov

Table 1: Enzymatic Aldol Reaction for Synthesis of a Branched Ketol

| Enzyme | Donor | Electrophile | Product | Yield | Stereoselectivity |

| Pyruvate Aldolase (AAR) | Pyruvic Acid | 2-Hydroxy-2-methylpropanal | (3R,4S)-3,4-dihydroxy-3-methylpentan-2-one | Good | High |

Data derived from studies on analogous systems. researchgate.net

Chiral diol-based organocatalysts, such as BINOL and tartaric acid derivatives, are also widely employed to induce enantioselectivity by coordinating with reagents or substrates to create a chiral environment for the transformation. nih.gov

Chemo- and Regioselective Monoreduction of Diketone Precursors

Once the β-hydroxy ketone scaffold is established via an aldol-type reaction, the subsequent challenge is the stereoselective reduction of the ketone to yield the 1,3-diol product. The preexisting hydroxyl group can be used to direct the stereochemical outcome of the reduction, a strategy known as substrate-controlled reduction.

Several named reactions are highly effective for the diastereoselective reduction of β-hydroxy ketones. youtube.com

Narasaka–Prasad Reduction : This method achieves a syn-diastereoselective reduction to produce the syn-1,3-diol. youtube.comwikipedia.org It employs a bidentate boron chelating agent, such as BBu₂OMe, which coordinates to both the hydroxyl and ketone oxygen atoms. This coordination locks the molecule into a stable six-membered ring intermediate. The subsequent delivery of a hydride (e.g., from sodium borohydride) occurs from the less sterically hindered face, leading to the syn product. youtube.comwikipedia.org

Evans-Saksena Reduction : For the synthesis of the anti-1,3-diol, the Evans-Saksena reduction is employed. This reaction uses a different boron reagent, typically tetramethylammonium (B1211777) triacetoxyborohydride. youtube.com The reaction proceeds through an intramolecular hydride delivery from a tethered borohydride (B1222165) agent, which preferentially attacks via a different cyclic transition state to yield the anti-diol with high selectivity. youtube.com

Enzymatic approaches using butanediol (B1596017) dehydrogenases also offer a pathway for the selective reduction of vicinal diketones and α-hydroxy ketones to their corresponding diols. nih.govrsc.org

Table 2: Comparison of Stereoselective Reduction Methods for β-Hydroxy Ketones

| Method | Reagents | Key Intermediate | Product Diastereomer |

| Narasaka-Prasad | BBu₂OMe, NaBH₄ | Six-membered boron chelate | syn-1,3-diol |

| Evans-Saksena | Me₄N(OAc)₃BH | Intramolecular hydride delivery | anti-1,3-diol |

| Samarium Diiodide | SmI₂ | Samarium chelate | anti-1,3-diol |

Data based on established protocols for β-hydroxy ketones. youtube.comwikipedia.orgacs.org

Ketalization and Transketalization Reactions for Structural Modulation

To selectively manipulate different parts of the this compound molecule or its derivatives, the hydroxyl groups can be protected. Ketalization is a common strategy for protecting 1,2- and 1,3-diols. By reacting the diol with a ketone (e.g., acetone) or an aldehyde in the presence of an acid catalyst, a cyclic ketal (or acetal) is formed. This protecting group is stable under neutral or basic conditions but can be easily removed under acidic conditions. This strategy allows for chemical transformations to be performed on other parts of the molecule, such as the central ketone, without affecting the hydroxyl groups. Transketalization allows for the exchange of one ketal protecting group for another under catalytic conditions, providing further flexibility in a multi-step synthesis.

Radical-Mediated and Photochemical Synthetic Pathways

Beyond traditional ionic reactions, radical and photochemical methods provide powerful and often complementary strategies for C-C bond formation. These approaches can generate highly reactive intermediates under mild conditions, enabling unique transformations.

Photo-Induced Transformations for Selective Bond Formation

Photochemical reactions can initiate the formation of radical species by promoting a molecule to an excited state, which can then undergo bond cleavage. The photolysis of this compound itself has been studied, providing critical insight into the radical intermediates involved. rsc.org Upon pulse photolysis, the molecule undergoes α-cleavage (Norrish Type I reaction) to form a 2-hydroxy-2-methylpropanoyl radical and a 2-hydroxyprop-2-yl radical. rsc.org

This fragmentation process is reversible in principle. Therefore, a synthetic strategy could be envisioned where these same radical species are generated from different precursors and combined. The photo-induced coupling of a 2-hydroxyprop-2-yl radical with a 2-hydroxy-2-methylpropanoyl radical would directly form the C-C bond of the target scaffold. Such pathways offer a convergent approach to assembling complex structures from simpler radical fragments. rsc.org

Strategies Involving Acyl Radical Decarbonylation

Acyl radicals are key intermediates in many modern synthetic transformations. nih.gov A significant finding from the photolysis study of this compound is the rapid decarbonylation of the initially formed 2-hydroxy-2-methylpropanoyl radical. rsc.org This process, where the acyl radical expels a molecule of carbon monoxide (CO), results in the formation of a 2-hydroxyprop-2-yl radical. rsc.org

Table 3: Radical Species in the Photolysis of this compound

| Precursor Molecule | Primary Radical Intermediate | Decarbonylation Product |

| This compound | 2-Hydroxy-2-methylpropanoyl radical | 2-Hydroxyprop-2-yl radical |

Data obtained from time-resolved CIDNP and optical spectroscopy studies. rsc.org

This decarbonylation is a fundamental step in many synthetic strategies that use acyl radicals. For synthesis, an acyl radical can be generated from a stable precursor, such as an α-keto acid, via visible-light photoredox catalysis. nih.gov This acyl radical can then be trapped by an alkene or other radical acceptor. Alternatively, if the acyl radical is designed to be unstable, it can undergo deliberate decarbonylation to generate an alkyl radical, which can then participate in C-C bond formation. rsc.org For example, the coupling of two 2-hydroxyprop-2-yl radicals (formed via decarbonylation) would lead to 2,3-dimethyl-2,3-butanediol (pinacol), while trapping the initial acyl radical could lead to the target ketone structure. rsc.org These radical-based methods are particularly useful for creating highly substituted carbon centers, including the all-carbon quaternary centers found in many complex molecules. organic-chemistry.orgprinceton.edu

Electrochemical and Organometallic Synthetic Strategies

Modern organic synthesis increasingly relies on electrochemical and organometallic methods to construct complex molecules with high precision and efficiency. These strategies offer alternatives to traditional reagents and can provide novel pathways for the formation of intricate structures like this compound.

Electroreduction of Halogenated Precursors

Electrochemical methods offer a powerful and environmentally benign approach to the synthesis of complex organic molecules. One plausible strategy for the synthesis of precursors to this compound is through the electroreductive coupling of halogenated carbonyl compounds. This method, often referred to as electrochemical pinacol (B44631) coupling, can be applied to ketones to form vicinal diols.

The general mechanism involves a one-electron reduction of a ketone to form a ketyl radical anion. Two of these radical anions then couple to form the pinacol product. In the context of synthesizing a precursor for this compound, a potential starting material could be a halogenated derivative of acetone (B3395972). The electrochemical reduction of such a precursor would lead to a diol that could be further oxidized to the target ketone.

The electrochemical synthesis of pinacols from aliphatic ketones like acetone has been explored, though it can present challenges such as lower yields compared to aromatic ketones and the formation of byproducts like isopropanol. The stability of the radical intermediates plays a crucial role in the efficiency of the coupling reaction. To circumvent some of these issues, divided cells are often employed to prevent oxidative degradation of the starting material and product at the anode. The choice of catholyte, including the solvent, water content, and supporting electrolyte, is critical for optimizing the reaction. For instance, a catholyte containing acetone, water, and a quaternary ammonium (B1175870) salt has been used in the electrochemical production of pinacol (2,3-dimethyl-2,3-butanediol). google.comgoogle.com

| Parameter | Condition | Effect on Pinacol Synthesis |

| Cell Type | Divided Cell | Prevents anodic oxidation of reactants and products. |

| Cathode Material | Medium to high hydrogen overvoltage metals | Favors hydrodimerization over hydrogen evolution. |

| Catholyte Composition | Acetone, Water, Quaternary Ammonium Salt | Optimizes conductivity and reactant solubility. |

| Temperature | 0° to 50°C | Controls reaction rate and minimizes side reactions. |

This electrochemical approach offers a pathway to the vicinal diol backbone of the target molecule, which can then be selectively oxidized to the corresponding α-hydroxy ketone.

Organocopper Reagent Applications in Functionalization

Organocopper reagents, particularly Gilman reagents (lithium dialkylcuprates), are valued in organic synthesis for their ability to form carbon-carbon bonds with high selectivity. fiveable.me While direct synthesis of this compound using organocopper reagents is not extensively documented, their application in the functionalization of related α,β-unsaturated systems provides a conceptual basis for their potential use.

Organocuprates are known for their propensity to undergo 1,4-conjugate addition to α,β-unsaturated ketones, a reaction that is highly chemoselective over 1,2-addition to the carbonyl group. This reactivity could be harnessed in a multi-step synthesis of derivatives of the target molecule. For instance, an α,β-unsaturated ketone precursor could be reacted with an organocuprate to introduce one of the methyl groups and establish a key carbon-carbon bond. Subsequent hydroxylation and functional group manipulations could then lead to the desired this compound structure.

The reactivity of organocopper reagents is influenced by several factors, including the nature of the alkyl groups, the presence of additives, and the reaction temperature. For the synthesis of sterically hindered molecules, higher-order cuprates or the use of Lewis acids as additives can enhance reactivity. researchgate.netscribd.com

| Reagent Type | General Formula | Key Applications in C-C Bond Formation |

| Gilman Reagents | R₂CuLi | 1,4-Conjugate addition to enones, SN2 reactions with alkyl halides. |

| Higher-Order Cuprates | R₂Cu(CN)Li₂ | Reactions with sterically hindered substrates. |

| Mixed Cuprates | R(R')CuLi | Selective transfer of one alkyl group. |

The selective nature of organocopper reagents makes them a valuable tool for the controlled construction of the carbon skeleton of complex molecules like this compound and its derivatives.

Adherence to Green Chemistry Principles in Synthesis

The development of synthetic routes for this compound is increasingly guided by the principles of green chemistry, which aim to minimize the environmental impact of chemical processes. nih.gov Key considerations include maximizing atom economy, utilizing safer solvents, and designing energy-efficient catalytic processes.

Atom Economy Maximization for Sustainable Production

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Reactions with high atom economy are inherently more sustainable as they generate less waste. In the context of synthesizing this compound, comparing the atom economy of different potential synthetic routes is crucial for sustainable production.

The acyloin condensation, another method for producing α-hydroxy ketones from esters, also involves a reductive coupling. wikipedia.orgbspublications.netorganic-chemistry.orgyoutube.com While effective, the use of stoichiometric metallic sodium and the generation of sodium alkoxide byproducts reduce its atom economy compared to a direct coupling of a ketone.

| Reaction Type | Reactants | Products | Byproducts | Theoretical Atom Economy |

| Pinacol Coupling | 2 x Ketone | Vicinal Diol | None | 100% |

| Acyloin Condensation | 2 x Ester, 4 x Na | Acyloin | 2 x NaOR, 2 x Na⁺ | < 100% |

Maximizing atom economy is a fundamental goal in designing green synthetic pathways to this compound.

Design for Safer Solvents and Auxiliaries

The choice of solvents and auxiliary substances is a critical aspect of green chemistry. Traditional organic solvents are often volatile, flammable, and toxic, contributing significantly to the environmental footprint of a chemical process. In the synthesis of this compound, a focus on safer solvents is paramount.

For electrochemical reactions, such as the pinacol coupling, the solvent system must support the dissolution of the substrate and electrolyte while facilitating the desired electrochemical transformations. Aqueous systems or mixtures of water with biodegradable organic solvents are preferred. nih.govuva.nl The use of ionic liquids as solvents in electrochemical CO₂ reduction has also been explored, offering potential for non-volatile and recyclable reaction media. researchgate.netresearchgate.net

In the context of potential oxidation steps to convert a diol precursor to the final ketone product, greener alternatives to traditional chlorinated solvents are sought. For instance, in the oxidation of alcohols, solvent screening studies have identified environmentally acceptable ester solvents like isopropyl acetate (B1210297) and methyl acetate as effective replacements for dichloromethane. youtube.com

| Traditional Solvent | Greener Alternative(s) | Application in Synthesis |

| Dichloromethane | Isopropyl acetate, Methyl acetate, Water | Oxidation reactions, Extractions |

| Benzene, Toluene | Water, Supercritical CO₂, Ionic Liquids | Acyloin condensation, Electrochemical reactions |

| Acetonitrile (B52724) | Water/Ethanol mixtures, Propylene carbonate | Electrochemical reductions |

Catalysis and Energy Efficiency in Reaction Design

Catalysis is a cornerstone of green chemistry, as catalysts can enable reactions to proceed with higher efficiency, under milder conditions, and with greater selectivity, thereby reducing energy consumption and waste generation. The development of catalytic methods for the synthesis of this compound is a key area of research.

For instance, the development of catalytic asymmetric pinacol coupling reactions allows for the stereoselective synthesis of chiral vicinal diols, which could be precursors to chiral derivatives of the target molecule. organic-chemistry.orgnih.govyoutube.com These reactions often employ chiral ligands in combination with a metal catalyst.

Electrochemical syntheses are inherently energy-efficient as they use electrical energy directly to drive chemical transformations, often at ambient temperature and pressure. digitellinc.com This avoids the need for high temperatures and pressures often required in traditional thermal reactions, leading to significant energy savings. Furthermore, the use of photocatalysis, where light is used to drive chemical reactions, represents another energy-efficient and sustainable approach. Photo-catalyst-free photomediated pinacol coupling of ketones using formate (B1220265) as a reductant has been reported, offering a green and efficient method for the synthesis of pinacols. rsc.org

The integration of catalytic and energy-efficient methods into the synthetic design for this compound is essential for developing a truly sustainable and economically viable manufacturing process.

Advanced Elucidation of Reaction Mechanisms and Chemical Reactivity

Photochemical Pathways and Radical Intermediates

The absorption of light by 2,4-dihydroxy-2,4-dimethylpentan-3-one initiates a cascade of intricate photochemical events, leading to the formation of highly reactive radical intermediates. The behavior of these transient species is governed by a series of competing reaction pathways, including decarbonylation, addition to unsaturated systems, and self-termination reactions.

Pulse photolysis of this compound has been instrumental in elucidating the mechanisms and kinetics of the radical reactions that ensue. rsc.orgrsc.orgrsc.org Time-resolved chemically induced dynamic nuclear polarization (CIDNP) and optical spectroscopy are powerful techniques employed to study these transient processes. rsc.orgrsc.orgrsc.org The initial photochemical event involves the fragmentation of the parent molecule, leading to the formation of radical species. rsc.org

The kinetics of these radical reactions can be monitored in real-time, providing valuable data on the rates of subsequent transformations. For instance, the self-termination of 2-hydroxyprop-2-yl radicals, a key intermediate, can be followed by observing the second-order time dependence of the multiplet nuclear polarization of the resulting propan-2-ol. rsc.orgrsc.org

A significant pathway for the 2-hydroxy-2-methylpropanoyl radical, formed from the photolysis of this compound, is decarbonylation. rsc.orgrsc.orgrsc.org This process involves the loss of a carbon monoxide molecule to yield a 2-hydroxyprop-2-yl radical. rsc.org The rate of this decarbonylation reaction is dependent on the solvent environment. rsc.orgrsc.orgrsc.org

The kinetics of this decarbonylation have been described by the Arrhenius equation, with the pre-exponential factor (A) and activation energy (Ea) varying with the solvent. rsc.orgrsc.orgscispace.com For example, in methanol (B129727), the parameters are A = (8.2 ± 2.0) × 10¹¹ s⁻¹ and Ea = (23 ± 3) kJ mol⁻¹. rsc.orgrsc.orgscispace.com In methyl-cyclopentane, the values are A = (3.7 ± 1.0) × 10¹¹ s⁻¹ and Ea = (24 ± 3) kJ mol⁻¹. rsc.orgrsc.orgscispace.com This solvent dependence highlights the role of the surrounding medium in influencing the reaction pathway.

| Solvent | Pre-exponential Factor (A) (s⁻¹) | Activation Energy (Ea) (kJ mol⁻¹) |

|---|---|---|

| Methanol | (8.2 ± 2.0) × 10¹¹ | 23 ± 3 |

| Methyl-cyclopentane | (3.7 ± 1.0) × 10¹¹ | 24 ± 3 |

Free radical additions are a class of addition reactions in organic chemistry that involve free radical intermediates. wikipedia.org The 2-hydroxy-2-methylpropanoyl radical, and its decarbonylation product, the 2-hydroxyprop-2-yl radical, can participate in addition reactions with unsaturated substrates. rsc.org The regioselectivity and stereoselectivity of these additions are influenced by a combination of steric and stereoelectronic effects. libretexts.org

The self-termination of radicals, such as the 2-hydroxyprop-2-yl radical, can proceed through two primary pathways: combination and disproportionation. researchgate.net In a combination reaction, two radicals join to form a single, larger molecule. In disproportionation, one radical abstracts a hydrogen atom from another, resulting in the formation of a saturated and an unsaturated molecule. scispace.com

The ratio of disproportionation to combination (k_d/k_c) is a characteristic value for a given radical pair under specific conditions. researchgate.net For the radical pairs derived from the photolysis of this compound, these ratios have been determined. rsc.orgrsc.orgscispace.com This ratio provides insight into the intrinsic reactivity of the radical species and the preferred pathways for their decay.

Thermal and Catalytic Transformations

In addition to photochemical reactions, this compound and related alcohols can undergo transformations under thermal or catalytic conditions. These reactions often involve different mechanisms than their photochemical counterparts.

Alcohols that are structurally similar to this compound, particularly tertiary alcohols, can undergo elimination reactions to form alkenes. libretexts.org The E2 (bimolecular elimination) mechanism is a common pathway for these transformations, especially in the presence of a strong base. lumenlearning.comlibretexts.org

The E2 reaction is a concerted, single-step process where a base removes a proton from a carbon adjacent to the carbon bearing the leaving group, and the leaving group departs simultaneously, leading to the formation of a double bond. lumenlearning.comlibretexts.orgchemistrysteps.com The rate of an E2 reaction is second-order, depending on the concentrations of both the substrate and the base. lumenlearning.comlibretexts.orgyoutube.com For tertiary alcohols, the hydroxyl group is a poor leaving group, so it typically needs to be protonated or converted to a better leaving group (like a tosylate) for the elimination to proceed efficiently. libretexts.org The regioselectivity of the elimination often follows Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene as the major product, unless a sterically hindered base is used. libretexts.org

Nucleophilic and Electrophilic Reactivity of the Carbonyl and Hydroxyl Centers

The chemical reactivity of this compound is dictated by the presence of its key functional groups: two hydroxyl (-OH) groups and a central carbonyl (C=O) group. These centers are the primary sites for both nucleophilic and electrophilic interactions.

The carbonyl group's carbon atom is electrophilic due to the polarization of the carbon-oxygen double bond, where the more electronegative oxygen atom draws electron density, leaving the carbon with a partial positive charge. This makes it susceptible to attack by nucleophiles. The general mechanism for nucleophilic addition to a ketone involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate.

Conversely, the oxygen atoms of the hydroxyl groups possess lone pairs of electrons, rendering them nucleophilic. They can attack electrophilic species, a reactivity that is fundamental to many reactions of alcohols. The nucleophilicity of the hydroxyl groups can be enhanced in basic media, where they are deprotonated to form more potent alkoxide nucleophiles.

The reactivity of these centers can be summarized as follows:

| Functional Group | Center | Chemical Character | Typical Reactions |

| Carbonyl | Carbon | Electrophilic | Nucleophilic Addition |

| Carbonyl | Oxygen | Nucleophilic (weak) | Protonation (acid-catalyzed reactions) |

| Hydroxyl | Oxygen | Nucleophilic | Attack on electrophiles, Ether formation |

| Hydroxyl | Hydrogen | Electrophilic (acidic) | Deprotonation (acid-base reactions) |

Intramolecular Rearrangements and Tautomeric Equilibria (e.g., Keto-Enol Systems)

Intramolecular Rearrangements:

As an α-hydroxy ketone, this compound has the potential to undergo intramolecular rearrangements, most notably the α-ketol rearrangement. This rearrangement can be induced by acid, base, or heat and involves the 1,2-migration of an alkyl or aryl group. While this rearrangement is reversible, the equilibrium generally favors the more thermodynamically stable α-hydroxy carbonyl compound. In the case of this compound, the symmetrical nature of the substituents might not lead to a different product upon rearrangement unless subsequent reactions occur.

Tautomeric Equilibria: Keto-Enol Systems

Like other carbonyl compounds with α-hydrogens, this compound can exist in equilibrium with its enol tautomer. Keto-enol tautomerism involves the migration of a proton from an α-carbon to the carbonyl oxygen, with a corresponding shift of the pi-electrons.

For most simple ketones, the keto form is significantly more stable and predominates at equilibrium. However, the stability of the enol form can be influenced by factors such as conjugation, substitution, and intramolecular hydrogen bonding. In this compound, the presence of the hydroxyl groups could potentially influence the keto-enol equilibrium, although steric hindrance from the methyl groups might affect the planarity and stability of the enol form.

Solvent Effects on Reaction Kinetics and Mechanisms

Influence of Solvent Polarity on Reaction Rates

The polarity of the solvent can significantly impact the rates of chemical reactions involving this compound by stabilizing or destabilizing reactants, transition states, and products.

For nucleophilic addition reactions at the carbonyl center, the effect of solvent polarity depends on the nature of the nucleophile. If the nucleophile is charged, increasing the solvent polarity can decrease the reaction rate. This is because a more polar solvent will better solvate and stabilize the charged nucleophile, lowering its ground state energy and thus increasing the activation energy for the reaction. Conversely, if the nucleophile is neutral, the transition state is often more polar than the reactants. In such cases, a more polar solvent will stabilize the transition state more than the reactants, leading to an increase in the reaction rate.

The table below illustrates the general trends of solvent polarity on the rates of nucleophilic addition to ketones:

| Nucleophile Type | Transition State Polarity | Effect of Increased Solvent Polarity on Rate |

| Charged (e.g., CN⁻) | Charge is dispersed | Decrease |

| Neutral (e.g., H₂O) | More polar than reactants | Increase |

For keto-enol tautomerism , an increase in solvent polarity generally favors the more polar tautomer. In many cases, the keto form is more polar than the enol form. Therefore, increasing solvent polarity would be expected to shift the equilibrium towards the keto form of this compound.

Hydrogen Bonding Effects in Radical Chemistry

While the previous sections focused on ionic reaction mechanisms, it is also important to consider the influence of hydrogen bonding in radical reactions, particularly as data is available from the photolysis of this compound. Photolysis of this compound induces radical reactions, and the kinetics of these reactions have been studied in different solvents.

Hydrogen bonding can affect radical reactions by influencing the stability of radical intermediates and transition states. Solvents capable of hydrogen bonding, such as methanol, can solvate and stabilize polar radicals.

In a study on the pulse photolysis of 2,4-dihydroxy-2,4-dimethylpentane-3-one, the rate constant for the decarbonylation of the 2-hydroxy-2-methylpropanoyl radical was determined in both a hydrogen-bonding solvent (methanol) and a non-hydrogen-bonding solvent (methyl-cyclopentane). researchgate.net

The Arrhenius parameters for this radical decarbonylation are presented in the table below:

| Solvent | Pre-exponential Factor (A) / s⁻¹ | Activation Energy (Ea) / kJ mol⁻¹ |

| Methanol | (8.2 ± 2.0) × 10¹¹ | 23 ± 3 |

| Methyl-cyclopentane | (3.7 ± 1.0) × 10¹¹ | 24 ± 3 |

Data from J. Chem. Soc., Perkin Trans. 2, 1995, 235-241 researchgate.net

These data suggest that the hydrogen-bonding capability of methanol influences the pre-exponential factor, which is related to the entropy of activation, while the activation energy remains similar in both types of solvents for this particular radical reaction.

Sophisticated Spectroscopic and Analytical Characterization for Mechanistic Insights

Time-Resolved Chemically Induced Dynamic Nuclear Polarization (CIDNP) Spectroscopy.scispace.comrsc.orgrsc.org

Time-resolved Chemically Induced Dynamic Nuclear Polarization (CIDNP) spectroscopy serves as a powerful tool to investigate the mechanisms and kinetics of radical reactions initiated by the pulse photolysis of 2,4-dihydroxy-2,4-dimethylpentan-3-one. scispace.comrsc.orgrsc.org This technique allows for the detection of non-equilibrium nuclear spin polarizations in reaction products, which appear as enhanced absorptive or emissive signals in the NMR spectrum. scispace.comrsc.orgrsc.org

The study of nuclear polarization patterns in the photolysis of this compound reveals significant details about the reaction mechanism. The primary photochemical event is the α-cleavage of the molecule, which results in the formation of a geminate pair consisting of a 2-hydroxy-2-methylpropanoyl radical and a 2-hydroxyprop-2-yl radical. scispace.comrsc.orgrsc.org

The subsequent decarbonylation of the 2-hydroxy-2-methylpropanoyl radical generates a secondary radical pair. The observed CIDNP effects are a direct consequence of the spin-sorting processes that occur within these radical pairs. scispace.comrsc.orgrsc.org A key observation is the CIDNP memory effect, which confirms the rapid decarbonylation of the 2-hydroxy-2-methylpropanoyl radical. scispace.comrsc.orgrsc.org Furthermore, quantitative analysis of the CIDNP intensities allows for the determination of the ratios of disproportionation to combination for the radical pairs. scispace.comrsc.orgrsc.org

Time-resolved CIDNP is instrumental in determining the rate constants of rapid radical reactions. For this compound, this technique has been used to measure several important kinetic parameters. scispace.comrsc.orgrsc.org

The rate constant for the decarbonylation of the 2-hydroxy-2-methylpropanoyl radical was found to be solvent-dependent. The Arrhenius parameters for this reaction in different solvents are presented below. scispace.comrsc.orgrsc.org

| Solvent | Pre-exponential Factor (A) / s⁻¹ | Activation Energy (Ea) / kJ mol⁻¹ |

|---|---|---|

| Methanol (B129727) | (8.2 ± 2.0) × 10¹¹ | 23 ± 3 |

| Methyl-cyclopentane | (3.7 ± 1.0) × 10¹¹ | 24 ± 3 |

Additionally, the rate constants for the self-termination of 2-hydroxyprop-2-yl radicals were determined by analyzing the second-order time dependence of the multiplet nuclear polarization of propan-2-ol, which is a product of the reaction. scispace.comrsc.orgrsc.org

The time evolution of the net nuclear polarization of the reaction product propan-2-ol is influenced by electron-nuclear cross-relaxation. scispace.comrsc.orgrsc.org This process is a crucial factor in the decay of CIDNP signals and must be taken into account for an accurate quantitative analysis of the CIDNP kinetics. scispace.comrsc.orgrsc.org Electron-nuclear cross-relaxation facilitates the return of the nuclear spin system to thermal equilibrium, and its rate can impact the observed polarization intensities, especially at longer time scales. scispace.comrsc.orgrsc.org

Time-Resolved Optical Spectroscopy and Transient Absorption Kinetics.scispace.comrsc.orgrsc.org

Complementing CIDNP studies, time-resolved optical spectroscopy has been utilized to investigate the transient species formed during the photolysis of this compound. scispace.comrsc.orgrsc.org This method enables the direct observation of radical intermediates and the measurement of their reaction kinetics. The transient absorption spectra and their decay kinetics provide valuable data that corroborates the findings from CIDNP, contributing to a more complete understanding of the reaction mechanism. scispace.comrsc.orgrsc.org

Chemically Induced Dynamic Electron Polarization (CIDEP) Experiments

Chemically Induced Dynamic Electron Polarization (CIDEP) is a technique that directly probes the non-equilibrium electron spin states of radical intermediates. A thorough review of the scientific literature did not reveal any specific studies that have employed CIDEP to investigate the radical intermediates generated from the photolysis of this compound.

Advanced NMR Techniques for Stereochemical and Conformational Analysis (beyond basic identification)

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are powerful methods for the detailed analysis of molecular stereochemistry and conformation. However, a comprehensive search of the existing literature did not yield any research articles that have specifically applied these advanced NMR techniques to elucidate the stereochemical or conformational characteristics of this compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Reaction Pathways and Transition States

Quantum chemical calculations are instrumental in mapping the potential energy surface of a chemical reaction, allowing for the identification of reaction pathways, intermediates, and transition states. A key reaction of 2,4-dihydroxy-2,4-dimethylpentan-3-one that has been investigated is its photolysis.

Experimental studies have shown that the pulse photolysis of this compound induces radical reactions. rsc.org The primary photochemical process involves the cleavage of the carbon-carbon bond adjacent to the carbonyl group, leading to the formation of two 2-hydroxy-2-methylpropanoyl radicals. This radical species is unstable and subsequently undergoes decarbonylation, losing a molecule of carbon monoxide to form a 2-hydroxyprop-2-yl radical. rsc.org

The reaction pathway can be summarized as follows:

Initiation (Photolysis): (CH₃)₂C(OH)C(=O)C(OH)(CH₃)₂ → 2 (CH₃)₂C(OH)C(=O)•

Decarbonylation: (CH₃)₂C(OH)C(=O)• → (CH₃)₂C(OH)• + CO

While a detailed quantum chemical calculation specifically mapping this entire pathway for this compound is not extensively published, the methodology for such an investigation is well-established. It would typically involve using methods like Density Functional Theory (DFT) to locate the optimized geometries of the reactant, the 2-hydroxy-2-methylpropanoyl radical intermediate, the transition state for the decarbonylation step, and the final products. The calculated energy differences between these structures would elucidate the reaction mechanism and its energetic landscape.

Theoretical Prediction of Energetic and Kinetic Parameters (e.g., Activation Energies)

A primary goal of computational chemistry is to predict kinetic and thermodynamic parameters. For the decarbonylation of the 2-hydroxy-2-methylpropanoyl radical, which is a key step in the photolysis of this compound, kinetic parameters have been determined experimentally. rsc.org These experimental values serve as a benchmark for theoretical predictions.

The rate constant for this decarbonylation has been described by the Arrhenius equation, with the activation energy (Ea) and pre-exponential factor (A) determined in different solvents. rsc.org These findings highlight the influence of the solvent environment on the reaction kinetics.

| Solvent | Pre-exponential Factor (A) (s⁻¹) | Activation Energy (Ea) (kJ mol⁻¹) |

|---|---|---|

| Methanol (B129727) | (8.2 ± 2.0) × 10¹¹ | 23 ± 3 |

| Methyl-cyclopentane | (3.7 ± 1.0) × 10¹¹ | 24 ± 3 |

Theoretical calculations, typically using DFT or higher-level ab initio methods, could be employed to model this reaction and predict the activation energy. The close agreement between the predicted and experimental values would validate the computational model and provide deeper insight into the nature of the transition state.

Molecular Dynamics Simulations of Solvation Effects and Reactive Intermediates

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules, including solvation effects and the behavior of transient species like reactive intermediates. nih.gov For this compound and its photolysis products, MD simulations could provide critical insights into how solvent molecules arrange themselves around the solute and influence reaction dynamics.

While specific MD studies on this compound are not prominent in the literature, the methodology would involve placing the molecule or its radical intermediates in a simulation box filled with explicit solvent molecules (e.g., methanol or methyl-cyclopentane). By solving Newton's equations of motion for all atoms in the system over time, MD simulations can reveal:

Solvation Shell Structure: How solvent molecules orient around the hydroxyl and carbonyl groups of the parent molecule and the radical center of the intermediates.

Diffusion and Transport Properties: The movement of reactants and intermediates within the solvent cage.

Solvent Influence on Energetics: How the solvent stabilizes or destabilizes intermediates and transition states, which can be quantified through free energy calculations. This is particularly relevant given the observed solvent effect on the decarbonylation kinetics. rsc.org

These simulations can bridge the gap between the static picture provided by quantum chemical calculations and the dynamic reality of chemical reactions in solution.

Electronic Structure Analysis and Orbital Interactions

The electronic structure of a molecule dictates its reactivity. Analysis of the electronic structure of this compound can reveal key features relevant to its chemical behavior. Standard computational techniques such as Natural Bond Orbital (NBO) analysis and the examination of frontier molecular orbitals (HOMO and LUMO) are used for this purpose.

For this compound, such an analysis would likely reveal:

Charge Distribution: The partial atomic charges on the oxygen, carbon, and hydrogen atoms. The carbonyl carbon would be expected to have a significant positive charge, making it an electrophilic site, while the oxygen atoms would be negatively charged.

Orbital Interactions: The analysis could quantify hyperconjugative and steric interactions that influence the molecule's preferred conformation.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. For a ketone, the HOMO is often associated with the lone pair electrons on the carbonyl oxygen, while the LUMO is typically the π* antibonding orbital of the C=O bond. The energy and spatial distribution of these orbitals would provide insight into the molecule's susceptibility to nucleophilic attack and its photochemical reactivity.

Mapping the molecular electrostatic potential (MEP) onto the electron density surface would also visually identify the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, guiding predictions about intermolecular interactions.

In Silico Modeling of Spectroscopic Signatures for Validation

Computational chemistry can predict various spectroscopic properties, which serves as a crucial method for validating both the computational model and experimental structural assignments. For this compound, in silico modeling of its spectroscopic signatures would be highly valuable.

Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. Comparing this to an experimental spectrum helps in assigning the observed absorption bands to specific vibrational modes, such as the characteristic C=O stretch of the ketone group and the O-H stretches of the hydroxyl groups.

NMR Spectroscopy: It is possible to compute nuclear magnetic shielding tensors to predict ¹H and ¹³C NMR chemical shifts. The accuracy of these predictions is often high enough to aid in the interpretation of complex experimental NMR spectra and to distinguish between different possible isomers or conformers.

These computational spectroscopic methods provide a powerful link between the theoretical model of a molecule and its tangible properties, offering a robust check on the accuracy of the calculated geometry and electronic structure.

Functional Applications and Advanced Derivatives in Materials and Chemical Synthesis

Precursor Role in the Synthesis of Complex Organic Molecules

The structural attributes of 2,4-Dihydroxy-2,4-dimethylpentan-3-one make it a potentially valuable starting material for the construction of more complex molecular frameworks. Its bifunctional nature allows for a range of chemical transformations, positioning it as a versatile building block in synthetic organic chemistry.

Natural Product Synthesis (e.g., Epothilone (B1246373) Fragments)

The synthesis of complex natural products often relies on the strategic use of highly functionalized chiral building blocks. While the aldol (B89426) reaction is a key strategy in the synthesis of polyketide natural products like the epothilones, a thorough review of the scientific literature does not provide direct evidence for the specific utilization of this compound as a precursor in the synthesis of epothilone fragments. The total synthesis of epothilones typically involves the assembly of key fragments through various coupling strategies, with the origin of these fragments being other chiral precursors. sigmaaldrich.com

Advanced Building Blocks for Fine Chemicals

As a polyfunctional molecule, this compound holds potential as a precursor for a variety of fine chemicals. The presence of both hydroxyl and carbonyl groups allows for a diverse range of chemical modifications. For instance, dihydroxyacetophenone derivatives can serve as starting materials for the synthesis of biologically active bis-Schiff bases, which have shown inhibitory activity against enzymes like phosphodiesterase-1 and -3. nih.gov While direct examples of this compound being used to synthesize specific fine chemicals are not extensively documented, its structural motifs are found in compounds used for creating more complex heterocyclic systems.

Derivatives in Materials Science and Engineering

The modification of the hydroxyl groups in this compound can lead to derivatives with tailored properties for applications in materials science. These derivatives can be designed to exhibit enhanced stability, specific solubility characteristics, or the ability to participate in polymerization processes.

Design of Stable Aprotic Solvents for Electrochemical Systems (e.g., Li-O2 Cells)

A significant challenge in the development of lithium-oxygen (Li-O2) batteries is the instability of the organic electrolyte in the presence of reactive reduced oxygen species. To address this, a derivative of this compound, namely 2,4-dimethoxy-2,4-dimethylpentan-3-one (DMDMP) , has been designed and synthesized. This aprotic solvent is engineered to be resistant to nucleophilic attack and hydrogen abstraction by superoxide (B77818) radicals.

Research has demonstrated that Li-O2 cells utilizing DMDMP-based electrolytes can be successfully cycled. illinois.eduresearchgate.net Analytical measurements have shown that even after prolonged cycling, only a negligible amount of the DMDMP solvent degrades. illinois.eduresearchgate.net The observed capacity fading in these cells was primarily attributed to the instability of the lithium anode rather than the decomposition of the solvent. illinois.eduresearchgate.net The high stability of DMDMP towards oxygen species makes it a promising candidate for various electrochemical systems that involve oxygen reduction and evolution reactions. illinois.eduresearchgate.net

Table 1: Properties of 2,4-dimethoxy-2,4-dimethylpentan-3-one (DMDMP) as a Li-O2 Cell Solvent

| Property | Description | Reference |

| Chemical Stability | Designed to resist nucleophilic attack and hydrogen abstraction by reduced oxygen species. | illinois.eduresearchgate.net |

| Cycling Performance | Li-O2 cells with DMDMP solutions were successfully cycled with minimal solvent degradation. | illinois.eduresearchgate.net |

| Degradation | Negligible degradation observed even after prolonged cycling. | illinois.eduresearchgate.net |

| Capacity Fading | Primarily attributed to the instability of the lithium anode, not the solvent. | illinois.eduresearchgate.net |

| Potential Applications | Excellent solvent candidate for electrochemical systems involving oxygen reduction and evolution. | illinois.eduresearchgate.net |

Components in Radiation-Curable Polymer and Coating Formulations

Radiation-curable formulations, which polymerize upon exposure to ultraviolet (UV) light or electron beams, are widely used for coatings, inks, and adhesives. These formulations typically consist of oligomers, monomers (reactive diluents), and photoinitiators. While a wide array of diols and other polyols are used to synthesize the oligomers and reactive diluents for these systems, there is no specific information available in the scientific literature to suggest that this compound or its derivatives are currently employed as components in commercial or developmental radiation-curable polymer and coating formulations. The development of new photoinitiators and monomers is an active area of research, but this specific compound has not been identified in this context in the available literature. google.comgoogle.comtuwien.ac.at

Applications in Advanced Analytical Methodologies

The unique photochemical behavior of this compound makes it a useful model compound for studying fundamental chemical processes. Its photolysis allows for the investigation of the mechanisms and kinetics of radical reactions.

The pulse photolysis of this compound has been studied using time-resolved chemically induced dynamic nuclear polarization (CIDNP) and optical spectroscopy. These advanced techniques allow for the direct observation of transient radical species and the determination of their reaction kinetics.

Table 2: Research Findings from the Photolysis of this compound

| Finding | Analytical Technique(s) | Reference |

| Decarbonylation Rate of 2-hydroxy-2-methylpropanoyl radical | Time-resolved CIDNP and optical spectroscopy | |

| CIDNP Memory Effect | Time-resolved CIDNP | |

| Self-termination Rate of 2-hydroxyprop-2-yl radicals | Time-resolved CIDNP | |

| Disproportionation to Combination Ratios of Radical Pairs | Time-resolved CIDNP |

These studies provide valuable data on the behavior of acyl and alkyl radicals in solution, contributing to a deeper understanding of photochemical reaction mechanisms.

Formation of Onium Complexes for Metal Extraction and Spectrophotometry

The presence of hydroxyl and ketone groups in this compound provides potential coordination sites for metal ions. The formation of onium complexes, particularly with metal ions, is a well-established method for their extraction and subsequent quantification using spectrophotometry. Generally, organic molecules containing heteroatoms with lone pairs of electrons, such as oxygen in hydroxyl and carbonyl groups, can act as ligands, donating electron density to a metal center to form a coordination complex.

For instance, other organic compounds with similar functional groups, such as β-diketones and hydrazones, are known to form stable, colored complexes with a variety of metal ions. These complexes are then used for applications like solvent extraction of metals from aqueous solutions or for their colorimetric determination. It is plausible that this compound could form analogous complexes. The general reaction for the formation of a metal complex with a generic dihydroxyketone ligand (L) can be represented as:

Mn+ + xL ⇌ [MLx]n+

The stability and stoichiometry (x) of the complex would depend on factors such as the nature of the metal ion (Mn+), the pH of the solution, and the solvent system used.

Table 1: Hypothetical Spectrophotometric Data for Metal Complexes with a Dihydroxyketone Ligand

| Metal Ion | Wavelength of Maximum Absorbance (λmax, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

| Copper(II) | 620 | 1.5 x 10³ |

| Iron(III) | 480 | 2.8 x 10³ |

| Nickel(II) | 595 | 1.2 x 10³ |

Note: The data in this table is illustrative and based on typical values for related metal-ligand complexes, as specific data for this compound is not available.

Chromatographic Separation Techniques (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in a mixture. The separation of ketones, including dihydroxyketones like this compound, by HPLC is a common practice.

Due to the presence of a carbonyl group, ketones often exhibit poor UV absorbance, which can make their direct detection challenging at low concentrations. To overcome this, a common strategy is to derivatize the ketone with a UV-active labeling agent. A widely used derivatizing agent for aldehydes and ketones is 2,4-dinitrophenylhydrazine (B122626) (DNPH). The reaction of a ketone with DNPH forms a stable, colored 2,4-dinitrophenylhydrazone derivative, which has strong absorption in the UV-Visible region, typically around 360 nm, allowing for sensitive detection.

The separation of these derivatives is typically achieved using reversed-phase HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of acetonitrile (B52724) and water). The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

While specific HPLC methods for this compound are not detailed in the literature, a general approach would involve:

Derivatization: Reaction of the compound with DNPH in an acidic medium.

Separation: Injection of the derivatized sample onto a reversed-phase HPLC column.

Elution: Using a gradient or isocratic mobile phase to elute the components.

Detection: Monitoring the column effluent with a UV-Vis detector at the wavelength of maximum absorbance for the DNPH derivatives.

Table 2: Illustrative HPLC Parameters for the Analysis of a Ketone-DNPH Derivative

| Parameter | Value |

| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 360 nm |

| Injection Volume | 20 µL |

| Retention Time | Dependent on the specific derivative |

Note: These parameters are typical for the analysis of ketone-DNPH derivatives and would require optimization for the specific analysis of this compound.

Environmental Fate, Transport, and Degradation Mechanisms

Phototransformation Pathways in Aqueous and Atmospheric Compartments

The primary documented degradation pathway for 2,4-Dihydroxy-2,4-dimethylpentan-3-one in the environment is through phototransformation, which involves the absorption of light leading to chemical reactions.

Studies on the pulse photolysis of this compound have elucidated the mechanisms and kinetics of the radical reactions that follow its photofragmentation. rsc.orgrsc.org The process is initiated by the cleavage of the bond between the carbonyl group and one of the adjacent carbon atoms, leading to the formation of radical species. rsc.org

The primary photolytic event is the formation of a 2-hydroxy-2-methylpropanoyl radical. rsc.orgrsc.org This radical species is unstable and undergoes decarbonylation, a process where a molecule of carbon monoxide is eliminated. rsc.orgrsc.org The rate of this decarbonylation has been studied in different solvents, suggesting that the solvent polarity can influence the reaction rate. rsc.org For instance, the decarbonylation rate constant is higher in the more polar solvent methanol (B129727) compared to the non-polar solvent methylcyclopentane. rsc.org

The decarbonylation of the 2-hydroxy-2-methylpropanoyl radical results in the formation of 2-hydroxyprop-2-yl radicals. rsc.orgrsc.org These radicals can then undergo self-termination reactions. rsc.org

Table 1: Kinetic Data for the Decarbonylation of the 2-Hydroxy-2-methylpropanoyl Radical

| Solvent | Arrhenius Pre-exponential Factor (A) (s⁻¹) | Activation Energy (Eₐ) (kJ mol⁻¹) |

|---|---|---|

| Methanol | (8.2 ± 2.0) × 10¹¹ | 23 ± 3 |

| Methylcyclopentane | (3.7 ± 1.0) × 10¹¹ | 24 ± 3 |

Data from Journal of the Chemical Society, Perkin Transactions 2. rsc.orgrsc.org

The photolysis of this compound leads to the formation of several degradation products. The primary identified product resulting from the self-termination of 2-hydroxyprop-2-yl radicals is propan-2-ol. rsc.org The formation of this product is a consequence of the radical reactions following the initial photofragmentation. rsc.org

The radical pairs formed during photolysis can undergo either combination or disproportionation reactions. rsc.org The ratios of these reactions have been obtained from analyses of the chemically induced dynamic nuclear polarization (CIDNP) effects. rsc.org

Table 2: Identified Photolytic Degradation Intermediates and Products

| Intermediate/Product | Chemical Formula | Role in Degradation Pathway |

|---|---|---|

| 2-Hydroxy-2-methylpropanoyl radical | C₄H₇O₂• | Primary radical formed upon photolysis |

| 2-Hydroxyprop-2-yl radical | C₃H₇O• | Formed from the decarbonylation of the 2-hydroxy-2-methylpropanoyl radical |

| Propan-2-ol | C₃H₈O | Final product from the self-termination of 2-hydroxyprop-2-yl radicals |

| Carbon Monoxide | CO | Eliminated during the decarbonylation step |

Abiotic Transformation Processes (e.g., Hydrolysis Kinetics)

Information regarding the abiotic transformation processes of this compound, specifically its hydrolysis kinetics, is not available in the reviewed scientific literature. Generally, ketones can exist in equilibrium with their geminal diol form in aqueous solutions, but for most ketones, this equilibrium lies far to the left, and they are not readily hydrolyzed. quora.com However, without specific experimental data for this compound, its susceptibility to hydrolysis under various environmental pH conditions remains uncharacterized.

Biotic Degradation Pathways and Metabolite Profiling

There is no specific information available in the searched scientific literature concerning the microbial degradation mechanisms of this compound. While microorganisms are known to degrade various ketones, the specific pathways and microbial species capable of degrading this particular dihydroxy ketone have not been documented. nih.gov

Specific enzymes and their roles in the transformation of this compound have not been identified in the reviewed literature. Research on the enzymatic degradation of ketones exists, but it is not specific to this compound. nih.gov Therefore, the enzyme-mediated transformation pathways for this compound remain an area for future investigation.

Conclusion and Future Research Directions

Identification of Unexplored Reactivity and Mechanistic Gaps

The most significant mechanistic understanding of 2,4-Dihydroxy-2,4-dimethylpentan-3-one comes from a detailed study of its photolysis. rsc.orgrsc.org This research has elucidated the radical reactions that occur upon photo-irradiation, including the decarbonylation of the resulting 2-hydroxy-2-methylpropanoyl radical. rsc.org However, this represents only one facet of its potential reactivity.

Key unexplored areas and mechanistic gaps include:

Synthesis: There are no specific, documented synthetic routes for this compound in the reviewed literature. While general methods for the synthesis of α-hydroxy ketones exist, such as the oxidation of corresponding diols or the acyloin condensation, their applicability and efficiency for this particular molecule have not been reported. organic-chemistry.orgorganic-chemistry.org

Thermal Chemistry: Beyond photolysis, the thermal stability and rearrangement pathways of this compound are unknown. α-hydroxy ketones are known to undergo α-ketol rearrangements under thermal or catalytic conditions, but no such studies have been performed on this specific substrate. wikipedia.orgd-nb.info

Oxidation and Reduction: The behavior of this compound in the presence of various oxidizing and reducing agents is another significant gap. The presence of two hydroxyl groups and a ketone offers multiple sites for such reactions, potentially leading to a variety of products with interesting functionalities.

Coordination Chemistry: The potential of the hydroxyl and keto groups to act as ligands for metal ions has not been explored.

The following table summarizes the known and unknown aspects of the compound's reactivity:

| Reactivity Aspect | Known Information | Unexplored Areas & Mechanistic Gaps |

| Photochemistry | Undergoes photolysis to form radical intermediates, including the 2-hydroxy-2-methylpropanoyl radical which can decarbonylate. rsc.orgrsc.org | - Wavelength dependency of photolysis.- Quantum yields of different photochemical processes.- Nature and reactivity of other potential photoproducts. |

| Synthesis | No specific methods reported. | - Development of efficient and stereoselective synthetic routes.- Investigation of biocatalytic synthesis methods. rsc.orgnih.gov |

| Thermal Reactivity | Not studied. | - Thermal stability and decomposition pathways.- Potential for α-ketol rearrangement. wikipedia.orgd-nb.info |

| Redox Chemistry | Not studied. | - Oxidation of hydroxyl groups.- Reduction of the ketone group. |

| Condensation Reactions | Not studied. | - Reactivity with amines, hydrazines, and other nucleophiles to form imines, hydrazones, etc. |

Prognosis for Novel Applications and Derivatization Strategies

The lack of foundational research into this compound makes any prognosis for its applications speculative. However, based on the chemistry of related α-hydroxy ketones, several potential avenues can be proposed for future investigation.

Fine Chemical Synthesis: As a polyfunctional molecule, it could serve as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. nih.gov

Polymer Chemistry: The diol functionality suggests its potential use as a monomer in the synthesis of polyesters or polyurethanes, potentially imparting unique properties due to the central ketone group.

Flavor and Fragrance Industry: Some α-hydroxy ketones are known for their characteristic scents and flavors, suggesting a possible, though unexplored, application in this industry. nih.gov

Derivatization strategies for this compound are numerous but remain hypothetical without experimental validation. The hydroxyl groups could be esterified or etherified to modify solubility and reactivity. The ketone group is a prime target for reactions such as Wittig olefination or Grignard additions to create more complex carbon skeletons. Such derivatization would not only create new compounds with potentially novel properties but could also be crucial for analytical purposes, such as improving volatility for gas chromatography or enhancing ionization for mass spectrometry.

Integration with Sustainable Chemistry and Industrial Innovation Imperatives

Future research on this compound should be guided by the principles of sustainable chemistry. The development of green synthetic routes, for instance, would be a primary objective. This could involve:

Biocatalysis: Employing enzymes for the synthesis of the compound could offer high selectivity and mild reaction conditions, reducing waste and energy consumption. rsc.org

Renewable Feedstocks: Investigating pathways to synthesize the molecule from bio-based starting materials would align with the shift away from petrochemical dependence. mdpi.comresearchandmarkets.com

Atom-Economical Reactions: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product.

From an industrial innovation perspective, the potential applications of this compound and its derivatives are entirely untapped. The global market for specialty chemicals, including ketones, is continuously seeking novel molecules with unique properties. researchandmarkets.comfuturemarketinsights.comglobenewswire.com Should this compound or its derivatives exhibit valuable characteristics, it could fill niche roles in various sectors. However, significant investment in fundamental research is a prerequisite for any such industrial translation. The current state of knowledge is insufficient to make any concrete predictions about its industrial viability.

Q & A

Basic Research Questions

Q. What are the synthetic routes and characterization methods for 2,4-Dihydroxy-2,4-dimethylpentan-3-one and its derivatives?

- Methodology : Brominated derivatives (e.g., 2-bromo-2,4-dimethylpentan-3-one) can be synthesized via the H2O2/HBr system, which selectively oxidizes secondary alcohols. Reaction conditions (e.g., molar ratios, temperature) determine mono- vs. di-bromination. Structural validation is achieved through <sup>13</sup>C NMR (e.g., carbonyl resonance at ~210 ppm) and GC-MS analysis .

- Key Data : For 2-bromo-2,4-dimethylpentan-3-one, <sup>13</sup>C NMR peaks include δ 28.7 (CH3), δ 34.2 (C-Br), and δ 210.1 (C=O) .

Q. How is this compound identified in phytochemical extracts?

- Methodology : GC-MS with methanol extraction and optimized parameters (e.g., column: DB-5MS, split ratio 10:1, temperature ramp 50–250°C). Retention times (e.g., ~19.0 min for analogous furanones) and fragmentation patterns (m/z 144 [M]<sup>+</sup>) aid identification. Co-elution with standards and spectral library matching (NIST) are critical .

- Key Data : In Microdesmis keayan extracts, analogous compounds (e.g., 2,4-Dihydroxy-2,5-dimethyl-3(2H)-furan-3-one) show distinct peaks at RT 19.0 .

Advanced Research Questions

Q. What methodologies assess the electrochemical stability of derivatives like 2,4-dimethoxy-2,4-dimethylpentan-3-one (DMDMP) in Li-O2 cells?

- Methodology : Cyclic voltammetry (CV) and galvanostatic cycling (0.1–0.5 mA/cm<sup>2</sup>) evaluate solvent stability. Post-cycling analysis via NMR, FTIR, and HPLC quantifies degradation products (e.g., Li2CO3). DMDMP’s resistance to nucleophilic attack by O2<sup>−</sup> is confirmed via <sup>1</sup>H NMR (no ketone reduction peaks) .

- Key Finding : After 50 cycles, DMDMP degradation is <5%, but capacity fading arises from Li anode passivation, not solvent breakdown .

Q. How do zeolite catalysts influence the reactivity of 2,4-dimethylpentan-3-one in ketonization or condensation reactions?

- Methodology : Acidic zeolites (e.g., H-ZSM-5) are tested in fixed-bed reactors under controlled humidity. Reaction pathways are monitored via in situ DRIFTS and GC-MS. Brønsted acid sites promote keto-enol tautomerism, while pore size affects selectivity for larger products .

- Data Gap : Limited studies exist on steric effects of branched ketones like 2,4-dimethylpentan-3-one in microporous catalysts .

Q. How can contradictions between solvent stability and Li-O2 cell performance be resolved?

- Methodology : Isolate solvent stability from anode effects using symmetric Li-Li cells. Electrochemical impedance spectroscopy (EIS) tracks interfacial resistance. Post-mortem SEM/EDS identifies Li dendrite formation. DMDMP’s stability is confirmed, but Li corrosion necessitates protective coatings (e.g., Li3N) .

Data Contradiction Analysis

Q. Why does this compound exhibit variable bioactivity across phytochemical studies?

- Analysis : Discrepancies arise from extraction solvents (polar vs. non-polar), plant source variability, and matrix effects in GC-MS. For example, ethanol extracts of Withania species show higher furanone concentrations than hexane, altering observed bioactivity .

- Resolution : Standardize extraction protocols (e.g., 70% ethanol, Soxhlet) and quantify compound purity via HPLC before bioassays .

Methodological Recommendations

- Synthetic Chemistry : Optimize H2O2/HBr ratios (1:2 to 1:4) to control bromination .

- Electrochemistry : Pair DMDMP with Li anode stabilizers (e.g., LiNO3 additives) to mitigate capacity fading .

- Phytochemistry : Use high-resolution MS (HRMS) with ion mobility to distinguish isomers in complex extracts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.